
A Comparative Guide to Nucleophilic
Substitution in Haloalkanes: Reaction Rates and

Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Fluorobutane

Cat. No.: B1294920 Get Quote
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This guide provides an objective comparison of the relative reaction rates of haloalkanes in

SN1 and SN2 nucleophilic substitution reactions, supported by experimental data. Detailed

methodologies for key experiments are presented to facilitate reproducibility and further

investigation.

Data Presentation: Relative Reaction Rates
The reactivity of haloalkanes in nucleophilic substitution is critically dependent on the structure

of the alkyl group and the nature of the halogen leaving group. The following tables summarize

quantitative data on these relationships for both SN2 and SN1 reactions.

Table 1: Relative Rates of SN2 Reactions
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the

nucleophile attacks the carbon atom at the same time as the leaving group departs.[1] The rate

of this reaction is highly sensitive to steric hindrance around the reaction center.
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Alkyl Bromide Class Relative Rate

Methyl bromide (CH₃Br) Methyl 1200

Ethyl bromide (CH₃CH₂Br) Primary 40

n-Propyl bromide

(CH₃CH₂CH₂Br)
Primary 16

Isopropyl bromide

((CH₃)₂CHBr)
Secondary 1

tert-Butyl bromide ((CH₃)₃CBr) Tertiary ~0 (negligible)

(Relative rates are for the

reaction with a nucleophile like

iodide in acetone.)

Effect of Leaving Group on SN2 Reaction Rates

The ability of the halogen to act as a leaving group also significantly influences the reaction

rate. This is related to the strength of the carbon-halogen bond and the stability of the resulting

halide ion.[2]

Haloalkane (R-X) Relative Rate

R-I 30,000

R-Br 10,000

R-Cl 200

R-F 1

(Relative rates for a typical primary haloalkane

undergoing an SN2 reaction.)

Table 2: Relative Rates of SN1 Reactions
The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process that proceeds

through a carbocation intermediate. The rate of this reaction is primarily determined by the
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stability of this intermediate.

Effect of Alkyl Group Structure on SN1 Reaction Rates

Alkyl Bromide Class Relative Rate

Methyl bromide (CH₃Br) Methyl 1

Ethyl bromide (CH₃CH₂Br) Primary 2

Isopropyl bromide

((CH₃)₂CHBr)
Secondary 43

tert-Butyl bromide ((CH₃)₃CBr) Tertiary 100,000,000

(Relative rates are for the

solvolysis in a polar protic

solvent like water or formic

acid.)[1]

Effect of Leaving Group on SN1 Reaction Rates

Similar to SN2 reactions, the nature of the leaving group is a critical factor in determining the

rate of SN1 reactions, as the cleavage of the carbon-halogen bond is the rate-determining step.

[3]

tert-Butyl Halide (t-BuX) Relative Rate

t-Bu-I 3.6

t-Bu-Br 1.2

t-Bu-Cl 1.0

t-Bu-F Negligible

(Relative rates for the solvolysis of tert-butyl

halides.)
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The following are detailed methodologies for the qualitative and semi-quantitative

determination of relative reaction rates of haloalkanes in SN1 and SN2 reactions.

Experiment 1: Determining Relative Rates of SN2
Reactions
This experiment utilizes the reaction of various haloalkanes with sodium iodide in acetone. The

reaction proceeds via an SN2 mechanism. Sodium iodide is soluble in acetone, while the

sodium chloride or sodium bromide product is not, leading to the formation of a precipitate. The

rate of precipitate formation is an indicator of the relative reactivity of the haloalkane.

Materials:

15% solution of sodium iodide (NaI) in acetone

A selection of haloalkanes (e.g., 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane,

1-chlorobutane)

Dry test tubes

Pipettes or droppers

Water bath (optional, for slow reactions)

Procedure:

Label a series of clean, dry test tubes for each haloalkane to be tested.

Add 2 mL of the 15% NaI in acetone solution to each test tube.

Add 2-3 drops of a specific haloalkane to its corresponding test tube.

Start a timer immediately after the addition of the haloalkane.

Gently shake the test tube to ensure mixing.

Observe the test tubes for the formation of a precipitate (cloudiness).
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Record the time it takes for the precipitate to appear.

If no reaction is observed at room temperature after a reasonable amount of time (e.g., 15-

20 minutes), the test tubes can be gently warmed in a water bath to facilitate the reaction.

Experiment 2: Determining Relative Rates of SN1
Reactions
This experiment involves the reaction of haloalkanes with a solution of silver nitrate in ethanol.

This reaction favors the SN1 mechanism due to the use of a polar protic solvent (ethanol) and

a weak nucleophile (ethanol or water). The formation of a carbocation is facilitated, and the

subsequent reaction of the leaving halide ion with silver ions forms an insoluble silver halide

precipitate. The rate of precipitation indicates the relative reactivity of the haloalkane.

Materials:

0.1 M solution of silver nitrate (AgNO₃) in ethanol

A selection of haloalkanes (e.g., 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane,

1-chlorobutane)

Test tubes

Pipettes or droppers

Water bath

Procedure:

Label a series of clean test tubes for each haloalkane.

Add 2 mL of the 0.1 M AgNO₃ in ethanol solution to each test tube.

Place the test tubes in a water bath set to a constant temperature (e.g., 50°C) to ensure

consistent reaction conditions.

Add 2-3 drops of a specific haloalkane to its corresponding test tube.
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Start a timer immediately after adding the haloalkane.

Observe the test tubes for the formation of a precipitate (silver halide).

Record the time required for the precipitate to form.

Mandatory Visualization
The following diagrams illustrate the key factors influencing nucleophilic substitution reactions

and the experimental workflows.
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Caption: Factors influencing the rate of SN2 reactions.
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Carbocation Stability
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Caption: Factors influencing the rate of SN1 reactions.
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Caption: Experimental workflows for determining relative reaction rates.
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Available at: [https://www.benchchem.com/product/b1294920#relative-reaction-rates-of-
haloalkanes-in-nucleophilic-substitution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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